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Compound of Interest

Compound Name:
(Rac)-5-hydroxymethyl

Tolterodine-d5

Cat. No.: B15616468 Get Quote

An In-depth Technical Guide on the Structure Elucidation of (Rac)-5-hydroxymethyl
Tolterodine-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation

involved in the structure elucidation of (Rac)-5-hydroxymethyl Tolterodine-d5. Due to the

limited publicly available data for this specific isotopologue, this document presents a

representative elucidation process based on a hypothesized structure and simulated data,

grounded in established analytical principles.

Introduction
(Rac)-5-hydroxymethyl tolterodine is the primary active metabolite of tolterodine, a muscarinic

receptor antagonist used to treat overactive bladder.[1][2] Deuterium-labeled analogues of

pharmacologically active compounds, such as (Rac)-5-hydroxymethyl Tolterodine-d5, are

crucial as internal standards in quantitative bioanalytical assays and for studying drug

metabolism. The precise structural characterization of these labeled compounds is essential to

ensure their identity, purity, and suitability for their intended use.

This guide outlines a systematic approach to the structure elucidation of (Rac)-5-
hydroxymethyl Tolterodine-d5, integrating data from mass spectrometry (MS) and nuclear

magnetic resonance (NMR) spectroscopy, alongside detailed experimental protocols.
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Hypothesized Structure
For the purpose of this guide, it is hypothesized that the five deuterium atoms are located on

the phenyl ring of the molecule, as this is a common site for metabolic hydroxylation and

subsequent derivatization or labeling.

Figure 1: Hypothesized Chemical Structure of (Rac)-5-hydroxymethyl Tolterodine-d5

Caption: Hypothesized structure of (Rac)-5-hydroxymethyl Tolterodine-d5.

Experimental Protocols
Synthesis of (Rac)-5-hydroxymethyl Tolterodine-d5
This hypothetical synthesis is based on established routes for tolterodine analogues.

Starting Material: Phenyl-d5-acetonitrile.

Step 1: Grignard Reaction: Phenyl-d5-acetonitrile is reacted with a suitable Grignard reagent

(e.g., ethylmagnesium bromide) followed by hydrolysis to yield phenyl-d5-acetic acid.

Step 2: Reduction: The carboxylic acid is reduced to 2-(phenyl-d5)-ethanol using a reducing

agent like lithium aluminum hydride (LAH).

Step 3: Halogenation: The alcohol is converted to a halide (e.g., 2-(phenyl-d5)-ethyl bromide)

using a reagent such as phosphorus tribromide.

Step 4: Alkylation: The halide is used to alkylate a protected 4-hydroxybenzyl alcohol

derivative.

Step 5: Introduction of the Diisopropylamino Group: The resulting intermediate is converted

to a tosylate and then reacted with diisopropylamine.

Step 6: Deprotection: The protecting group on the phenolic hydroxyl is removed to yield

(Rac)-5-hydroxymethyl Tolterodine-d5.

Purification: The final product is purified by column chromatography or preparative HPLC.
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Mass Spectrometry Analysis
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with

a liquid chromatography system (LC-MS/MS).

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1%

formic acid (B).

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

Ionization Mode: Positive electrospray ionization (ESI+).

Scan Mode: Full scan and product ion scan (tandem MS).

Collision Energy: Optimized for fragmentation of the parent ion.

NMR Spectroscopy Analysis
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

Sample Preparation: 5-10 mg of the sample dissolved in a deuterated solvent (e.g., DMSO-

d6 or CDCl3).

Experiments:

1H NMR: To identify the presence and integration of proton signals.

13C NMR: To identify the carbon skeleton.

DEPT-135: To distinguish between CH, CH2, and CH3 groups.
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COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon

correlations.

Data Presentation and Interpretation
Mass Spectrometry Data
The primary goal of MS analysis is to confirm the molecular weight and obtain fragmentation

patterns that are consistent with the proposed structure.

Table 1: Predicted Mass Spectrometry Data for (Rac)-5-hydroxymethyl Tolterodine-d5

Analyte [M+H]+ (m/z)
Key Fragment Ions
(m/z)

Interpretation of
Fragments

(Rac)-5-

hydroxymethyl

Tolterodine

342.2 223.1, 147.1

Loss of

diisopropylamine,

benzylic cleavage

(Rac)-5-

hydroxymethyl

Tolterodine-d5

347.2 223.1, 152.1

Loss of

diisopropylamine,

benzylic cleavage with

d5-phenyl group

The expected [M+H]+ ion for the d5 analogue is 5 Da higher than the unlabeled compound.

The fragmentation pattern can help confirm the location of the deuterium atoms. For the

hypothesized structure, the fragment corresponding to the benzylic cleavage would be shifted

by 5 Da.

NMR Spectroscopy Data
NMR spectroscopy is the most definitive method for determining the exact location of the

deuterium labels.
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Table 2: Expected NMR Data for (Rac)-5-hydroxymethyl Tolterodine-d5 (in DMSO-d6)

Position
Expected ¹H
Chemical Shift
(ppm)

Expected ¹³C
Chemical Shift
(ppm)

Comments on
Deuteration

Phenyl-H 7.1-7.3 126-129

Signals absent in ¹H

NMR. ¹³C signals will

be triplets due to C-D

coupling.

CH (benzylic) ~4.0 ~45
Signal remains a

multiplet in ¹H NMR.

CH2-N ~2.8 ~48
Signals remain

multiplets in ¹H NMR.

CH-N (isopropyl) ~3.0 ~50
Signal remains a

multiplet in ¹H NMR.

CH3 (isopropyl) ~1.0 ~20
Signal remains a

doublet in ¹H NMR.

Phenolic-H 9.0-9.5 155
Signal remains a

singlet in ¹H NMR.

Aromatic-H

(hydroxymethyl

phenol)

6.6-7.0 115-130
Signals remain as

multiplets in ¹H NMR.

CH2-OH ~4.4 ~63
Signal remains a

doublet in ¹H NMR.

OH (hydroxymethyl) ~5.0 -
Signal remains a

triplet in ¹H NMR.

OH (phenolic) ~9.2 -
Signal remains a

singlet in ¹H NMR.

The most significant observation in the ¹H NMR spectrum would be the absence of signals in

the aromatic region corresponding to the phenyl group. In the ¹³C NMR spectrum, the carbons
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of the phenyl-d5 ring would appear as low-intensity multiplets (due to C-D coupling and longer

relaxation times) and would show a characteristic isotopic shift.

Visualization of the Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of (Rac)-5-
hydroxymethyl Tolterodine-d5.
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Click to download full resolution via product page

Caption: Workflow for the structure elucidation of (Rac)-5-hydroxymethyl Tolterodine-d5.

Conclusion
The structure elucidation of a deuterated analogue like (Rac)-5-hydroxymethyl Tolterodine-
d5 is a multi-step process that relies on the synergistic use of synthetic chemistry and

advanced analytical techniques. High-resolution mass spectrometry provides crucial

information on the molecular weight and fragmentation, while multi-dimensional NMR

spectroscopy offers definitive evidence for the precise location of the deuterium labels. The

systematic workflow presented in this guide, from synthesis to final structure confirmation,

provides a robust framework for the characterization of isotopically labeled compounds in a

drug development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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